

Spectroscopic Data of 5-Cyanopyrimidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Cyanopyrimidine

Cat. No.: B126568

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Abstract

5-Cyanopyrimidine, a key heterocyclic nitrile, serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing nitrile group and the nitrogen-rich pyrimidine ring, make it a sought-after intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-cyanopyrimidine**, offering field-proven insights into the interpretation of its spectral characteristics.

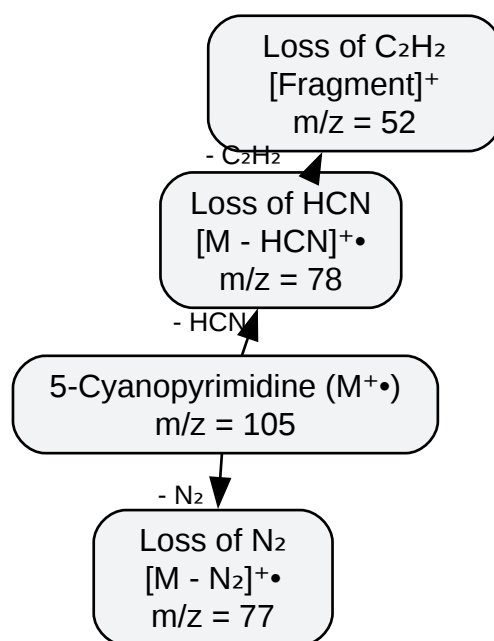
Introduction

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases. The introduction of a cyano group at the 5-position significantly modulates the electron density of the ring, influencing its reactivity and intermolecular interactions. This makes **5-cyanopyrimidine** a valuable synthon in drug discovery.[1] Accurate and comprehensive spectroscopic analysis is the bedrock of chemical synthesis, ensuring the identity and purity of

intermediates like **5-cyanopyrimidine**. This document serves as a practical reference for interpreting the key spectroscopic features of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard atom numbering for the pyrimidine ring is used.



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Sources

- 1. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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